Codeine hydrochloride

Overview

Description

Codeine hydrochloride is an opioid analgesic derived from morphine, primarily used to treat mild to moderate pain and to suppress coughing. It is a naturally occurring alkaloid found in the opium poppy, Papaver somniferum. This compound is known for its effectiveness in pain relief and its ability to reduce coughing by acting on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction involves the conversion of morphine to codeine by reacting it with trimethyl phenyl ammonium chloride in the presence of an alkali metal carbonate and a hydrocarbon solvent at a temperature range of 40°C to 120°C . The resulting codeine is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, codeine hydrochloride is produced by extracting morphine from opium poppy plants, followed by the methylation process described above. The large-scale production involves stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Codeine hydrochloride undergoes various chemical reactions, including:

Oxidation: Codeine can be oxidized to form codeinone.

Reduction: Codeine can be reduced to form dihydrocodeine.

Substitution: Codeine can undergo substitution reactions, such as the replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.

Major Products Formed

Codeinone: Formed through oxidation.

Dihydrocodeine: Formed through reduction.

Substituted Codeine Derivatives: Formed through substitution reactions.

Scientific Research Applications

Codeine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development of detection and quantification methods.

Biology: Studied for its effects on cellular processes and its interaction with biological receptors.

Medicine: Extensively researched for its analgesic and antitussive properties. It is also used in studies related to opioid addiction and pain management.

Industry: Utilized in the formulation of pharmaceutical products, including pain relievers and cough suppressants.

Mechanism of Action

Codeine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors . This binding inhibits the transmission of pain signals and alters the perception of pain. Additionally, codeine is metabolized in the liver to morphine, which further enhances its analgesic effects. The compound also suppresses the cough reflex by acting on the cough center in the brain.

Comparison with Similar Compounds

Similar Compounds

Morphine: The parent compound from which codeine is derived. It is more potent but has a higher risk of addiction.

Hydrocodone: A semi-synthetic opioid similar to codeine but more potent and commonly used for moderate to severe pain.

Oxycodone: Another semi-synthetic opioid, more potent than codeine, used for managing moderate to severe pain.

Uniqueness of Codeine Hydrochloride

This compound is unique in its balance of efficacy and safety. It is less potent than morphine and hydrocodone, making it suitable for treating mild to moderate pain with a lower risk of addiction. Its dual action as an analgesic and antitussive also sets it apart from other opioids.

Biological Activity

Codeine hydrochloride is an opioid analgesic derived from the opium poppy, widely used for its pain-relieving properties. Its biological activity encompasses a range of pharmacological effects, including analgesia, antitussive (cough suppression), and potential neurotoxic effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic uses, and adverse effects.

Codeine exerts its effects primarily through binding to mu-opioid receptors in the central nervous system (CNS). Approximately 10% of an oral dose is metabolized into morphine by the cytochrome P450 2D6 enzyme, which contributes to its analgesic potency. The activation of mu-opioid receptors leads to decreased neuronal excitability and reduced perception of pain .

Therapeutic Uses

- Pain Management : Codeine is commonly prescribed for mild to moderate pain relief.

- Cough Suppression : It is effective in reducing cough due to its action on the cough center in the brain.

1. Analgesic Properties

Codeine has been shown to provide effective pain relief in various clinical settings. A study reported that codeine administration significantly reduced pain scores in patients post-surgery compared to placebo .

2. Neurotoxic Effects

Recent research indicates that chronic use of codeine may induce neurotoxic effects, particularly in brain tissue. A study involving New Zealand White rabbits demonstrated that codeine exposure led to:

- Oxidative Stress : Increased levels of malondialdehyde (MDA) and hydrogen peroxide (H2O2) were observed, indicating oxidative damage.

- Neuronal Damage : There was a significant reduction in acetylcholinesterase activity and depletion of neuronal cells, suggesting neurodegenerative changes associated with high-dose codeine treatment .

| Parameter | Control Group | Low-Dose Codeine | High-Dose Codeine |

|---|---|---|---|

| MDA Levels (µmol/g) | 0.5 | 0.63 | 0.67 |

| Acetylcholinesterase Activity (%) | 100 | 74.72 | 61.28 |

| Neuronal Cell Count | Normal | Normal | Depleted |

3. Antitumor Activity

Interestingly, codeine has also been investigated for its potential anticancer properties. In vitro studies revealed that codeine exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and AGS (stomach cancer). The IC50 values indicated a dose-dependent inhibition of cell viability, suggesting that codeine might induce apoptosis in these cancer cells .

Case Studies

- Chronic Pain Management : A clinical trial evaluated the effectiveness of codeine in patients with chronic pain conditions. Results showed significant improvement in pain management but highlighted concerns regarding tolerance and dependency.

- Neurotoxicity Assessment : A longitudinal study tracked neurological outcomes in patients using codeine for extended periods. Findings indicated cognitive decline correlated with prolonged use, emphasizing the need for careful monitoring.

Properties

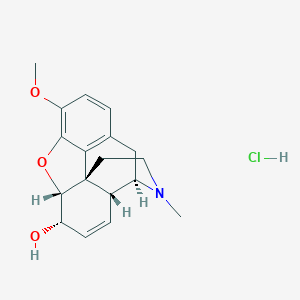

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXLENPAZQNFAM-FFHNEAJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048904 | |

| Record name | Codeine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-07-7 | |

| Record name | Codeine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Codeine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Codeine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406LPJ779Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.